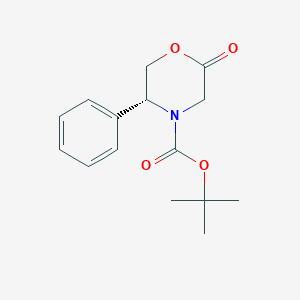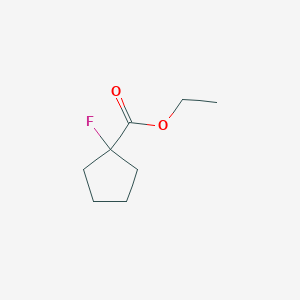
Norfloxacine nicotinate
Vue d'ensemble
Description
Norfloxacin nicotinate is a fluoroquinolone antibiotic, which is an adduct of norfloxacin and nicotinic acid . This compound has been widely used in animal husbandry and the fishery industry as a replacement for norfloxacin . It is known for its ability to induce an innate immune response at high concentrations .
Applications De Recherche Scientifique
Norfloxacin nicotinate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Norfloxacin nicotinate, an adduct of norfloxacin and nicotinic acid, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacterial DNA .
Mode of Action
Norfloxacin nicotinate exerts its bactericidal action by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . The drug binds to these enzymes and blocks the untwisting of DNA, a critical step in DNA replication .
Biochemical Pathways
The primary biochemical pathway affected by norfloxacin nicotinate is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells .
Pharmacokinetics
Norfloxacin nicotinate exhibits a two-compartment open-body model pharmacokinetics with input and output occurring from the central compartment . The total body clearance values and mean residence times vary depending on the physiological state . The bioavailability of norfloxacin is approximately 30 to 40% . It is metabolized in the liver and excreted through renal and fecal routes .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by norfloxacin nicotinate results in the prevention of bacterial DNA replication, transcription, repair, and recombination . This leads to the death of the bacterial cells, effectively treating the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of norfloxacin nicotinate. For instance, studies have shown that norfloxacin nicotinate can induce innate immune response at high concentrations . Furthermore, the pharmacokinetics of norfloxacin nicotinate can be influenced by physiological states, such as lactation .
Analyse Biochimique
Biochemical Properties
Norfloxacin nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and inhibition mechanisms .
Cellular Effects
Norfloxacin nicotinate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Norfloxacin nicotinate is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norfloxacin nicotinate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Norfloxacin nicotinate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Norfloxacin nicotinate is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Norfloxacin nicotinate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Norfloxacin nicotinate and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of norfloxacin nicotinate involves the reaction of norfloxacin with nicotinic acid. The process typically includes dissolving norfloxacin in a suitable solvent, followed by the addition of nicotinic acid under controlled conditions to form the adduct .
Industrial Production Methods: In industrial settings, norfloxacin nicotinate is often produced as a soluble powder. The preparation method involves mixing norfloxacin nicotinate with other components such as neomycin sulfate, sodium chloride, potassium chloride, and anhydrous glucose . This mixture is then processed to form a soluble powder that can be used for treating poultry gastrointestinal infections .
Analyse Des Réactions Chimiques
Types of Reactions: Norfloxacin nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used to initiate the oxidation of norfloxacin nicotinate.
Substitution: Substitution reactions involving hydroxylation and decarboxylation are also observed.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, decarboxylated compounds, and defluorinated products .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity compared to norfloxacin.
Enoxacin: A fluoroquinolone with similar antibacterial properties but slightly less potent than ciprofloxacin.
Uniqueness: Norfloxacin nicotinate is unique due to its combination with nicotinic acid, which enhances its solubility and bioavailability . This makes it particularly effective in veterinary applications, where it is used to treat infections in animals .
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIFLTAYLRDENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152246 | |
| Record name | Norfloxacin nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118803-81-9 | |
| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, compd. with 3-pyridinecarboxylic acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118803-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118803819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfloxacin nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinate 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1H-quinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)


